molecular formula C13H10N2O5 B3889514 (5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B3889514
M. Wt: 274.23 g/mol
InChI Key: YYINFXRUJFVXOC-XBXARRHUSA-N
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Description

(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole group, a diazinane ring, and a trione functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of a benzodioxole derivative with a diazinane trione precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, researchers are exploring the therapeutic potential of this compound. Preliminary studies suggest it may have applications in drug development, particularly in targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This mechanism is crucial for its potential therapeutic effects and its role in scientific research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE apart from these similar compounds is its unique combination of functional groups

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c1-15-12(17)8(11(16)14-13(15)18)4-7-2-3-9-10(5-7)20-6-19-9/h2-5H,6H2,1H3,(H,14,16,18)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYINFXRUJFVXOC-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
Reactant of Route 6
(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE

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